L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is a chemical compound that serves as a prodrug of L-dopa, primarily aimed at enhancing the bioavailability and duration of L-dopa in therapeutic applications. This compound is particularly significant in the treatment of Parkinson's disease, where L-dopa is a standard medication used to alleviate symptoms by replenishing dopamine levels in the brain.
The compound is synthesized through various organic chemistry methods, often involving protective group strategies to enhance stability and solubility. The pivaloyloxy group is crucial for its pharmacokinetic properties, allowing for sustained release and improved absorption of L-dopa upon administration .
The synthesis of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine typically involves several steps:
The synthesis can be performed using various methodologies, including classical organic synthesis techniques and modern approaches like microwave-assisted synthesis for improved efficiency. Studies have shown that the compound can be synthesized with good yields through these methods, emphasizing the importance of reaction conditions such as temperature and solvent choice .
The molecular structure of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine features:
This arrangement contributes to its pharmacological properties, particularly its ability to penetrate biological membranes effectively.
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 281.31 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine undergoes hydrolysis in physiological conditions, which releases L-dopa. This reaction is facilitated by esterases present in biological systems, leading to an increase in plasma levels of L-dopa over time.
Research indicates that hydrolysis rates can vary based on pH and enzyme concentration, influencing the pharmacokinetics of L-dopa release. Studies have shown that this compound produces prolonged plasma levels of L-dopa compared to traditional formulations .
Upon administration, L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is absorbed and metabolized into L-dopa through enzymatic hydrolysis. The mechanism involves:
Clinical studies have shown that this prodrug formulation can lead to more stable plasma concentrations of L-dopa, resulting in improved therapeutic outcomes for patients with Parkinson's disease .
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine exhibits:
The compound's chemical properties include:
Relevant data indicate that careful control of environmental conditions during storage is necessary to maintain stability .
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is primarily used in scientific research related to neuropharmacology and drug development. Its applications include:
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine (also designated NB-355 or EVT-1171693) emerged in the late 1980s as an innovative therapeutic candidate targeting limitations of Parkinson’s disease treatment. Researchers specifically engineered this compound to overcome the pharmacokinetic shortcomings of L-3,4-dihydroxyphenylalanine (L-Dopa), the gold-standard therapy for dopamine replenishment. The initial scientific disclosure occurred in a seminal 1989 Journal of Pharmaceutical Sciences publication, which described its synthesis rationale and preclinical pharmacokinetic advantages over L-Dopa itself . This foundational study demonstrated that oral administration of the compound, co-administered with the peripheral decarboxylase inhibitor carbidopa in rats, yielded a 2.3-fold increase in the mean residence time (MRT) and a 1.4-fold enhancement in the bioavailability (quantified by area under the curve, AUC) of plasma L-Dopa compared to equivalent doses of standard L-Dopa . These promising results were subsequently replicated in canine models, confirming species-transcendent pharmacokinetic benefits and catalyzing further research into its potential for managing Parkinsonian symptoms with reduced dosing frequency and motor complications [9].
Table 1: Key Identifiers of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Property | Value | |
---|---|---|
Systematic IUPAC Name | (2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid | |
CAS Registry Number | 122551-95-5 | |
Molecular Formula | C₁₄H₁₉NO₅ | |
Molecular Weight | 281.3 g/mol | |
Common Synonyms | NB-355; EVT-1171693 | |
Canonical SMILES | CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(C(=O)O)N)O | |
Isomeric SMILES | CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC@@HN)O | [3] |
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine belongs to two distinct yet overlapping chemical and functional categories: aromatic amino acid derivatives and bioreversible prodrugs. Structurally, it retains the core L-alanine backbone ((2S)-2-aminopropanoic acid) fundamental to endogenous amino acids. Attached to this backbone is a substituted phenyl ring featuring two key modifications: a free hydroxyl group at the 3-position and a pivaloyloxymethyl ester group at the 4-position. The pivaloyl moiety (derived from pivalic acid, (CH₃)₃CCOOH) is a bulky, highly lipophilic tert-butyl-derived group [3] [6].
This specific structural configuration defines its primary functional classification as a prodrug of L-Dopa. Unlike L-Dopa, which possesses catechol functionality (two adjacent phenolic hydroxyl groups), NB-355 masks one of these hydroxyls (specifically the para-hydroxyl relative to the alanine side chain) as a pivaloyl ester. This esterification serves a dual purpose:
Table 2: Core Synthesis Strategy for L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Step | Purpose | Key Chemical Process | |
---|---|---|---|
1. Protection | Shield sensitive catechol hydroxyls of L-Dopa | Typically uses protecting groups like benzyl or silyl ethers | |
2. Selective Acylation | Introduce pivaloyl group specifically at the desired phenolic oxygen (O-4) | Reaction with pivaloyl chloride or anhydride | |
3. Deprotection | Remove initial protecting groups | Hydrogenolysis or acid/base hydrolysis | |
4. Purification | Isolate pure target prodrug | Chromatography or crystallization | [3] |
Within neuropharmacology, L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine functions as a strategic sustained-release L-Dopa delivery system, directly addressing a critical limitation of conventional L-Dopa therapy: its short plasma half-life and consequent pulsatile dopaminergic stimulation. The erratic pharmacokinetics of standard L-Dopa contribute significantly to the development of motor complications like "wearing-off" phenomena and debilitating dyskinesias in Parkinson’s disease patients undergoing long-term treatment [6].
The prodrug mechanism of NB-355 translates into demonstrably improved pharmacokinetics:
This pharmacokinetic advantage manifests in superior pharmacodynamic outcomes in preclinical models of Parkinsonism:
Table 3: Key Preclinical Pharmacokinetic Advantages Over L-Dopa
Parameter | Finding vs. L-Dopa (with Carbidopa) | Significance | Model System | |
---|---|---|---|---|
Mean Residence Time (MRT) | 2.3-fold increase | Indicates significantly prolonged systemic exposure | Rats | |
Area Under Curve (AUC) | 1.4-fold increase | Reflects greater overall bioavailability | Rats | |
Duration of Motor Response | ~40% increase | Translates to longer therapeutic effect per dose | MPTP Squirrel Monkeys | |
Peak Dose Dyskinesia Severity | Markedly reduced | Suggests potential for improved long-term tolerability | MPTP Squirrel Monkeys | [9] |
Consequently, L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine represents a significant proof-of-concept in prodrug-based neuropharmacology. Its design elegantly demonstrates how chemical modification of an established neurotransmitter precursor can optimize its pharmacokinetic profile, aiming to provide more stable dopaminergic stimulation. This approach holds the potential to improve the management of motor symptoms while reducing the burden of treatment-emergent motor complications in Parkinson’s disease [6] [9]. While further clinical development status beyond earlier phases is not detailed in the provided sources, NB-355 remains a structurally and mechanistically important compound in the ongoing research efforts to refine L-Dopa therapy.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: